1-isopropyl-1H-pyrazol-5-amine
Overview
Description
1-Isopropyl-1H-pyrazol-5-amine is a pyrazole derivative with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a scaffold for the development of more complex heterocyclic systems .
Mechanism of Action
Target of Action
It is known that pyrazole compounds, which include 1-isopropyl-1h-pyrazol-5-amine, have a broad range of biological activities . These activities suggest that the compound may interact with various biological targets.
Mode of Action
Pyrazole compounds are known to interact with their targets in various ways, leading to a range of biological effects
Preparation Methods
The synthesis of 1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of isopropyl hydrazine with 3,5-dimethylpyrazole under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-Isopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4-Aminopyrazole: Utilized in medicinal chemistry for its potential therapeutic properties.
5-Aminopyrazole: Similar to this compound, it is used in the development of pharmaceutical agents.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its reactivity and biological activity compared to other aminopyrazoles .
Properties
IUPAC Name |
2-propan-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-6(7)3-4-8-9/h3-5H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRQLLLOCPXPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360211 | |
Record name | 1-isopropyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-16-1 | |
Record name | 1-isopropyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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